(1S,3R)-Rsl3

Ferroptosis GPX4 inhibition Stereochemistry

Ensure experimental integrity with stereochemically pure (1S,3R)-RSL3, the active GPX4 inhibitor and ferroptosis inducer. Generic racemic or alternative enantiomer substitution yields up to 1300-fold activity loss. This allosteric inhibitor uniquely disrupts GPX4 conformation, enabling potent synthetic lethality in RAS-driven cancers (EC50=0.01µM). Also inhibits TrxR1 (IC50=7.9µM). Use (1R,3S)-RSL3 as a validated negative control pair. Superior formulation via PUFA-liposomal encapsulation (7.1-14.5x potency gain). Order with confidence for reproducible, high-impact research.

Molecular Formula C23H21ClN2O5
Molecular Weight 440.9 g/mol
Cat. No. B10754664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-Rsl3
Molecular FormulaC23H21ClN2O5
Molecular Weight440.9 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24
InChIInChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21+/m1/s1
InChIKeyTXJZRSRTYPUYRW-NQIIRXRSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,3R)-Rsl3 as a Stereospecific GPX4 Inhibitor: A Quantitative Procurement Guide


(1S,3R)-Rsl3 is a chiral small molecule that acts as a glutathione peroxidase 4 (GPX4) inhibitor and ferroptosis inducer . Its stereochemistry is critical: the (1S,3R) enantiomer is the active species, while other stereoisomers exhibit significantly reduced activity [1]. The compound binds covalently to an allosteric site on GPX4, leading to inhibition of enzymatic activity and subsequent degradation of the protein [2]. This allosteric mechanism distinguishes (1S,3R)-Rsl3 from direct active-site inhibitors and contributes to its unique cellular potency profile [2].

(1S,3R)-Rsl3 Procurement: Why Stereochemistry and Purity Are Non-Negotiable


Generic substitution of (1S,3R)-Rsl3 with racemic mixtures or alternative stereoisomers is scientifically unsound and will invalidate experimental results. The (1R,3S) enantiomer, for instance, is approximately 1300-fold less potent than the (1S,3R) enantiomer in cellular assays [1]. Furthermore, the diastereomer (1R,3R)-RSL3 exhibits equipotent activity to the active enantiomer in some cancer cell lines despite lacking GPX4 inhibitory activity, indicating a distinct and potentially confounding polypharmacology [2]. Additionally, recent evidence challenges the canonical view that RSL3 acts solely as a direct GPX4 inhibitor, revealing that it also inhibits thioredoxin reductase 1 (TrxR1) with an IC50 of 7.9 µM [3]. These findings underscore the necessity of using precisely defined, stereochemically pure (1S,3R)-Rsl3 to ensure reproducible and interpretable results.

(1S,3R)-Rsl3 Evidence-Based Differentiation: Quantitative Comparator Analysis


Enantiomeric Purity Dictates Potency: (1S,3R)-RSL3 vs. (1R,3S)-RSL3

The (1S,3R) enantiomer of RSL3 is the active species required for potent GPX4 inhibition and ferroptosis induction. Direct comparison reveals a massive disparity in cellular activity: the (1S,3R) enantiomer induces cell death in HT22 wild-type cells with an EC50 of 0.004 µM, whereas the (1R,3S) enantiomer is dramatically less potent, exhibiting an EC50 of 5.2 µM in the same assay [1].

Ferroptosis GPX4 inhibition Stereochemistry

Oncogenic RAS Selectivity: (1S,3R)-RSL3 Differentiates HRASV12-Expressing from Wild-Type Cells

A key differentiating feature of (1S,3R)-RSL3 is its preferential cytotoxicity toward cells harboring oncogenic RAS mutations. In BJeLR cells engineered to express HRASV12, the EC50 for ferroptosis induction is 0.01 µM. In contrast, isogenic BJeH cells expressing wild-type RAS require a 200-fold higher concentration (EC50 = 2 µM) to achieve the same effect .

Oncology RAS mutation Synthetic lethality

Liposomal Formulation Enhances Potency: Free (1S,3R)-RSL3 vs. PUFA-Liposome Encapsulated RSL3

While the poor pharmacokinetic properties of free (1S,3R)-RSL3 limit its in vivo utility, encapsulation in polyunsaturated fatty acid (PUFA)-rich liposomes dramatically improves its potency. In multiple myeloma cell lines, liposomal RSL3 formulations achieved IC50 values 7.1-fold to 14.5-fold lower than those of free RSL3, shifting the effective concentration range from micromolar to nanomolar [1].

Drug delivery Nanoparticle formulation Multiple myeloma

Allosteric Inhibition Mechanism: (1S,3R)-RSL3 vs. Direct Active-Site GPX4 Inhibitors

(1S,3R)-RSL3 inhibits GPX4 through covalent binding to an allosteric site, a mechanism distinct from direct active-site inhibitors. This allosteric binding induces a conformational change that not only inhibits enzymatic activity but also triggers cellular degradation of the GPX4 protein [1]. In contrast, compounds like ML162 and ML210 are reported to inhibit GPX4 via different mechanisms, and some recent studies even question whether RSL3 directly inhibits recombinant GPX4 at all, suggesting instead that it primarily targets thioredoxin reductase 1 (TrxR1) with an IC50 of 7.9 µM [2].

Allosteric inhibition Mechanism of action Protein degradation

(1S,3R)-Rsl3 Application Scenarios: Maximizing Scientific Return on Investment


Oncology Research Targeting RAS-Mutant Cancers

Utilize the 200-fold selectivity of (1S,3R)-RSL3 for HRASV12-expressing cells (EC50 = 0.01 µM) over wild-type RAS cells (EC50 = 2 µM) to investigate synthetic lethality in RAS-driven tumor models . This application is particularly relevant for pancreatic, colorectal, and lung cancer studies where RAS mutations are prevalent.

Stereochemical Control Experiments in GPX4 Inhibition Studies

Employ (1S,3R)-RSL3 alongside its inactive enantiomer (1R,3S)-RSL3 (EC50 = 5.2 µM) as a powerful control pair to validate that observed biological effects are specifically due to GPX4 inhibition rather than off-target activity [1]. The 1300-fold potency difference provides unambiguous signal-to-noise separation.

Nanoparticle Formulation Development for In Vivo Ferroptosis Induction

Leverage the established 7.1- to 14.5-fold potency enhancement observed with PUFA-liposomal encapsulation of (1S,3R)-RSL3 to design improved delivery systems for in vivo efficacy studies [2]. This approach mitigates the compound's poor intrinsic pharmacokinetic properties and enables meaningful tumor growth inhibition experiments.

Allosteric GPX4 Probe for Mechanistic Biochemistry

Deploy (1S,3R)-RSL3 as a tool compound to study allosteric regulation of GPX4 and its subsequent degradation pathways [3]. Unlike direct active-site inhibitors, RSL3 binding induces a conformational change that can be exploited to dissect the structural dynamics of GPX4 under varying cellular redox conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,3R)-Rsl3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.